7-Methyl-5-nitro-1,3-benzoxazole-2-thiol
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Overview
Description
7-Methyl-5-nitro-1,3-benzoxazole-2-thiol is a heterocyclic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-nitro-1,3-benzoxazole-2-thiol typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method includes the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to facilitate the reaction . The reaction is often carried out under solvent-free conditions or in the presence of solvents like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, eco-friendly and sustainable methods are being explored to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-5-nitro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiol group can be oxidized to form disulfides.
Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under varying conditions.
Major Products Formed:
Oxidation: Formation of amino derivatives.
Reduction: Formation of disulfides.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
7-Methyl-5-nitro-1,3-benzoxazole-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyl-5-nitro-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit β-tubulin, a protein involved in cellular functions such as mitosis and motility . The compound’s binding affinity and hydrogen bonding with the active site of β-tubulin contribute to its biological effects .
Comparison with Similar Compounds
- 5-Nitro-1,3-benzoxazole-2-thiol
- 7-Methyl-1,3-benzoxazole-2-thiol
- 5-Nitro-7-methyl-1,3-benzoxazole
Comparison: 7-Methyl-5-nitro-1,3-benzoxazole-2-thiol stands out due to the presence of both methyl and nitro groups, which enhance its reactivity and biological activity compared to its analogs. The combination of these functional groups allows for unique interactions with molecular targets, making it a compound of interest in various research fields .
Properties
IUPAC Name |
7-methyl-5-nitro-3H-1,3-benzoxazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-4-2-5(10(11)12)3-6-7(4)13-8(14)9-6/h2-3H,1H3,(H,9,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQPNWNMWXPTBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=S)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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